2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one
CAS No.: 2178773-02-7
Cat. No.: VC7587003
Molecular Formula: C20H21N5O3
Molecular Weight: 379.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2178773-02-7 |
|---|---|
| Molecular Formula | C20H21N5O3 |
| Molecular Weight | 379.42 |
| IUPAC Name | 2-(1,2-benzoxazol-3-yl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone |
| Standard InChI | InChI=1S/C20H21N5O3/c26-18(12-16-15-5-1-2-6-17(15)28-23-16)25-7-3-4-14-13-21-20(22-19(14)25)24-8-10-27-11-9-24/h1-2,5-6,13H,3-4,7-12H2 |
| Standard InChI Key | HWOUZJAHDZTWLP-UHFFFAOYSA-N |
| SMILES | C1CC2=CN=C(N=C2N(C1)C(=O)CC3=NOC4=CC=CC=C43)N5CCOCC5 |
Introduction
The compound 2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a complex organic molecule that combines elements of benzisoxazole and pyrido[2,3-d]pyrimidine structures. This compound is not explicitly mentioned in the provided search results, so we will explore its components and potential applications based on related compounds.
Potential Applications
Given the components of this compound, potential applications could include:
-
Pharmaceuticals: Compounds with similar structures have been explored for their therapeutic potential, including anticonvulsant and anti-inflammatory activities .
-
Biological Interactions: The presence of the benzisoxazole and pyrido[2,3-d]pyrimidine rings suggests potential interactions with enzymes or receptors, which could be leveraged for drug development.
Research Findings
Research on similar compounds indicates that modifications to the benzisoxazole and pyrido[2,3-d]pyrimidine rings can significantly affect biological activity. For example, substituents on the benzisoxazole ring can alter anticonvulsant potency . Similarly, modifications to the pyrido[2,3-d]pyrimidine system can influence its interaction with biological targets.
Data Tables
Since specific data for 2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is not available, we can consider related compounds for comparison:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume